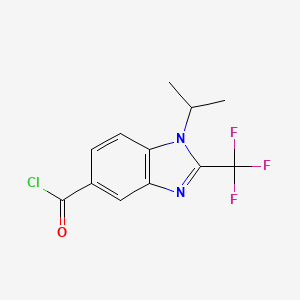

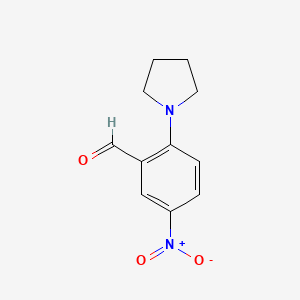

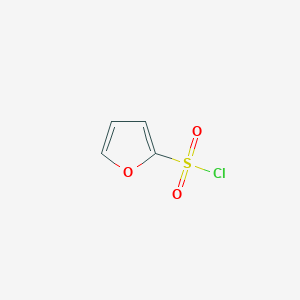

![molecular formula C11H12F3N3O2 B1306248 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-39-0](/img/structure/B1306248.png)

5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Descripción general

Descripción

5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12F3N3O2 and its molecular weight is 275.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the Sphingosine 1-phosphate receptor 1 (S1P1) in Homo sapiens . S1P1 plays a crucial role in the regulation of lymphocyte trafficking, vascular development, and integrity .

Mode of Action

The exact mode of action of This compound It is known to interact with its target, s1p1, leading to changes in the receptor’s activity .

Biochemical Pathways

The interaction of This compound with S1P1 affects various biochemical pathways. These pathways are primarily related to lymphocyte trafficking and vascular development .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily observed in the regulation of lymphocyte trafficking and vascular development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s properties, such as its boiling point, can be affected by environmental conditions . Furthermore, the compound has certain hazard statements and precautionary statements associated with it .

Análisis Bioquímico

Biochemical Properties

5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and regulation . The interaction between this compound and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition and subsequent effects on glucose metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose uptake in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of DPP-4, preventing the enzyme from cleaving incretin hormones. This inhibition results in prolonged activity of incretin hormones, which play a crucial role in regulating blood glucose levels. Additionally, this compound has been shown to modulate the expression of genes involved in glucose metabolism and insulin signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 and its impact on glucose metabolism over extended periods, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits DPP-4 and improves glucose metabolism without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose metabolism and insulin signaling . The compound interacts with enzymes such as DPP-4 and other proteases, affecting the levels of various metabolites and influencing metabolic flux. These interactions contribute to the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound has been shown to accumulate in specific tissues, such as the liver and pancreas, where it exerts its effects on glucose metabolism. The distribution of the compound within the body is influenced by factors such as its solubility, stability, and interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical properties and effects.

Propiedades

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h4-6,8,15H,1-3H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBYPYVUQVLWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117052 | |

| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24800910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436088-39-0 | |

| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

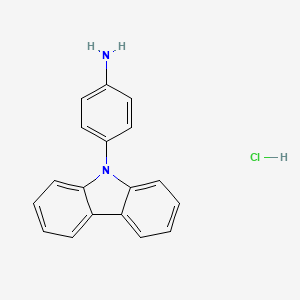

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)